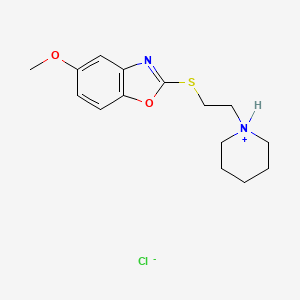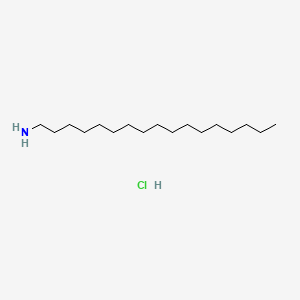![molecular formula C28H43Cl3N4 B13740321 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride CAS No. 28028-11-7](/img/structure/B13740321.png)
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride is a complex organic compound with the molecular formula C28H43Cl3N4 and a molecular weight of 542.027. This compound is known for its unique structure, which includes multiple nitrogen atoms and a trichloride component, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride involves several steps. The process typically starts with the preparation of the acridine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the addition of the trichloride component. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitrogen-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
Wissenschaftliche Forschungsanwendungen
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride stands out due to its unique structure and the presence of multiple nitrogen atoms. Similar compounds include:
9,9-dimethylacridine derivatives: These compounds share the acridine core but differ in the substituents attached to the nitrogen atoms.
Piperidine and piperazine derivatives: These compounds have similar nitrogen-containing rings but lack the acridine core.
This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
28028-11-7 |
|---|---|
Molekularformel |
C28H43Cl3N4 |
Molekulargewicht |
542.0 g/mol |
IUPAC-Name |
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride |
InChI |
InChI=1S/C28H40N4.3ClH/c1-28(2)24-9-4-6-11-26(24)32(27-12-7-5-10-25(27)28)16-8-15-30-17-13-23(14-18-30)31-21-19-29(3)20-22-31;;;/h4-7,9-12,23H,8,13-22H2,1-3H3;3*1H |
InChI-Schlüssel |
ZZFURNJJNSTIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)[NH+]5CC[NH+](CC5)C)C.[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


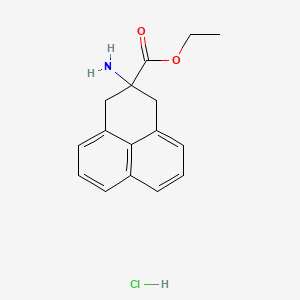
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
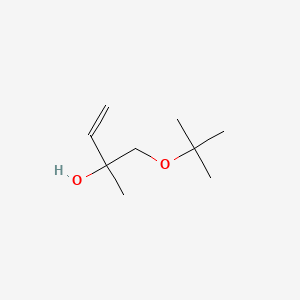

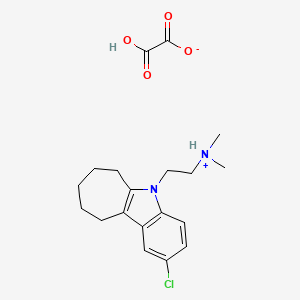
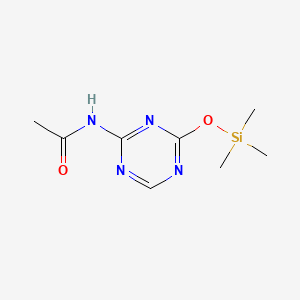

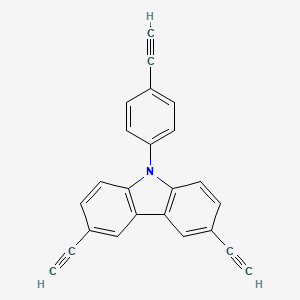
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
